ElteN378 -

ElteN378

Catalog Number: EVT-1534714
CAS Number:
Molecular Formula: C23H26N2O3
Molecular Weight: 378.472
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ElteN378 is a novel potent fkbp12 ligand
Source and Classification

ElteN378 was synthesized by Martina et al. in 2013, following a series of studies aimed at identifying effective FKBP12 ligands. It belongs to a class of compounds known as peptidyl-prolyl isomerase inhibitors, which target the enzymatic activity of FKBP12. The compound has been classified based on its binding affinity, with a reported inhibition constant (KiK_i) of approximately 3 nanomolar, indicating its high potency against FKBP12 .

Synthesis Analysis

Methods and Technical Details

The synthesis of ElteN378 involves several key steps that utilize both computational and experimental techniques to optimize the ligand's structure for enhanced binding affinity. The initial design was guided by structural insights into the FKBP12 binding site, leading to the creation of bicyclic and bridged structures that could effectively fit into the active site of FKBP12.

  1. Design Phase: Computational modeling was employed to predict how different molecular configurations would interact with FKBP12.
  2. Synthesis: The synthesis process typically includes:
    • Formation of the core bicyclic structure through cyclization reactions.
    • Introduction of functional groups that enhance binding properties.
    • Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure .
Molecular Structure Analysis

Structure and Data

  • Molecular Formula: Not explicitly provided.
  • Molecular Weight: Not explicitly provided.
  • Binding Mode: The compound utilizes hydrophobic interactions and hydrogen bonding to stabilize its binding within the FKBP12 active site .
Chemical Reactions Analysis

Reactions and Technical Details

ElteN378 primarily acts through competitive inhibition of FK506-binding protein 12, affecting its enzymatic activity related to peptidyl-prolyl isomerization. The compound's mechanism involves:

  • Competitive Binding: ElteN378 competes with natural substrates for binding at the FKBP12 active site.
  • Inhibition Mechanism: This leads to a decrease in the isomerization activity associated with FKBP12, impacting downstream signaling pathways involved in cell proliferation and apoptosis .
Mechanism of Action

Process and Data

The mechanism by which ElteN378 exerts its effects involves several biochemical processes:

  1. Binding Affinity: Upon binding to FKBP12, ElteN378 alters the conformation of the protein, inhibiting its normal function.
  2. Impact on Protein Interactions: This inhibition disrupts interactions with other proteins involved in cellular signaling pathways, particularly those linked to neurodegeneration and tumorigenesis.
  3. Experimental Evidence: Studies have shown that treatment with ElteN378 leads to significant alterations in cellular aggregation processes associated with alpha-synuclein, a protein implicated in neurodegenerative disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the search results, general properties associated with compounds like ElteN378 can be inferred:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic nature.
  • Stability: Expected stability under physiological conditions but requires further characterization through empirical studies.

The chemical properties are characterized by its ability to form stable complexes with FKBP12, influencing its reactivity and potential side reactions .

Applications

Scientific Uses

ElteN378 has potential applications in various scientific fields:

  1. Neurodegenerative Disease Research: Its ability to inhibit FKBP12 makes it a candidate for studying diseases like Alzheimer's disease, where protein aggregation plays a critical role.
  2. Cancer Therapy: By modulating cellular signaling pathways through FKBP12 inhibition, ElteN378 may contribute to therapeutic strategies against certain cancers.
  3. Drug Development: As a lead compound, ElteN378 serves as a template for designing new inhibitors with improved selectivity and efficacy against FKBP proteins .
Introduction to ElteN378 and FKBP12 Biology

Overview of FKBP12: Structural and Functional Roles in Cellular Processes

FK506-binding protein 12 (FKBP12), encoded by the FKBP1A gene, is a 12 kDa cytosolic protein belonging to the immunophilin family. Structurally, it features a conserved peptidyl-prolyl isomerase (PPIase) domain comprising a six-stranded β-sheet wrapped around a central α-helix. This architecture creates a hydrophobic pocket that serves as the catalytic site for proline isomerization and the binding region for immunosuppressive ligands like FK506 and rapamycin [1] [5] [8]. Despite its small size, FKBP12 exerts multifaceted physiological roles:

  • Protein Folding Chaperone: Accelerates cis-trans isomerization of prolyl peptide bonds, crucial for conformational maturation of nascent polypeptides [1] [10].
  • Calcium Signaling Regulation: Stabilizes ryanodine (RyR) and inositol trisphosphate (IP3R) receptors on the endoplasmic reticulum. FKBP12 binding prevents "leaky" calcium channels, thereby maintaining intracellular Ca²⁺ homeostasis. Displacement by FK506 disrupts this balance, impairing muscle contractility and neuronal signaling [1] [4].
  • T-Cell Activation Pathway: Forms ternary complexes with FK506/rapamycin to inhibit calcineurin or mTOR, respectively, suppressing cytokine-driven proliferation [1] [8].

Table 1: Structural Domains and Primary Functions of FKBP12

Domain/MotifStructural FeaturesBiological Functions
PPIase domainβ-sheet/α-helix hydrophobic pocketProlyl isomerization; FK506/rapamycin binding
β4-α1 loop"Loop-out" conformationFacilitates access to hydrophobic binding pocket
Tryptophan residue (W72)"Flip-out" orientation vs. FKBP12 homologsModulates lipid ligand binding specificity
Calcineurin-docking siteAdjacent to PPIase domainImmunosuppression when bound to FK506

FKBP12 in Neurodegeneration: Mechanistic Links to α-Synuclein Aggregation

Mounting evidence implicates FKBP12 as a critical accelerator of pathological protein aggregation in neurodegenerative diseases:

  • α-Synuclein Aggregation Catalyst: FKBP12’s PPIase activity directly promotes the conformational transition of intrinsically disordered α-synuclein into β-sheet-rich fibrils. In vitro studies demonstrate that FKBP12 reduces α-synuclein’s lag phase for aggregation by >50%. Neuronal models confirm that FKBP12 overexpression increases Thioflavin S-positive α-synuclein inclusions and apoptosis, while FKBP12 knockdown reduces both [2] [6] [7].
  • Colocalization with Pathological Inclusions: Immunohistochemical analyses of postmortem brains from Parkinson’s disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA) patients reveal FKBP12 colocalization with phosphorylated α-synuclein in Lewy bodies and glial cytoplasmic inclusions. Notably, FKBP12 also associates with neurofibrillary tangles in DLB, suggesting broader roles in tauopathies [4] [6].
  • Dysregulated Calcium Signaling: FKBP12 dissociation from RyR/IP3R in neurons elevates cytosolic Ca²⁺, activating calpain proteases that cleave α-synuclein into aggregation-prone fragments [1] [4].

ElteN378 as a Synthetic FKBP12 Inhibitor: Discovery and Academic Significance

ElteN378 (C₂₃H₂₆N₂O₃; MW 378.46 Da) is a rationally designed, low-molecular-weight inhibitor targeting FKBP12 with exceptional affinity (Ki = 0.5 nM). Its discovery bridges critical gaps in neurotherapeutic development:

  • Discovery Rationale: Computational modeling identified non-immunosuppressive scaffolds mimicking FK506’s FKBP12-binding moiety but lacking calcineurin-binding elements. ElteN378 emerged from structure-activity optimization of a thiazane-carboxylic acid scaffold, maximizing hydrophobic contacts within FKBP12’s PPIase pocket [3] [7] [9].
  • Superior Target Selectivity: Unlike FK506 (which binds calcineurin via FKBP12) or rapamycin (which binds mTOR), ElteN378 selectively occupies FKBP12’s catalytic cleft without recruiting downstream effectors. This abolishes immunosuppressive effects while retaining anti-aggregation activity [7] [9].
  • Disruption of α-Synuclein Fibrillization: In vitro studies show that ElteN378 (10 μM) completely blocks FKBP12-induced dendritic bursting of α-synuclein. Molecular dynamics simulations reveal that ElteN378 sterically hinders FKBP12’s interaction with α-synuclein’s proline-rich NAC domain, preventing nucleation of β-sheet oligomers [7] [9].

Table 2: Key Neuroprotective FKBP12 Inhibitors and Their Properties

CompoundFKBP12 Affinity (Ki)ImmunosuppressiveImpact on α-Syn AggregationKey Limitation
FK5060.4 nMYesReduces aggregation in vivoNephrotoxicity; immunosuppression
Rapamycin0.2 nMYesIndirect via mTOR inhibitionMetabolic side effects
GPI-1046~100 nMNoModerate reduction in vitroLow potency
ElteN3780.5 nMNoBlocks dendritic burst formationUnder clinical evaluation

Table 3: Molecular Docking Profile of ElteN378 in FKBP12

Binding ParameterValueFunctional Implication
Binding free energy (ΔG)-10.2 kcal/molHigh-affinity, stable complex formation
Key residue interactionsTyr82, Ile56, Phe99, Asp37Displaces catalytic water; blocks PPIase activity
Hydrophobic contact surface85% of ligand areaMimics FK506’s van der Waals network
Helix-loop-helix (HLH) engagementAbsentNo nucleic acid co-binding (vs. FKBP25)

Properties

Product Name

ElteN378

IUPAC Name

(2S)-1-(2-oxo-2-phenylacetyl)-N-(3-phenylpropyl)piperidine-2-carboxamide

Molecular Formula

C23H26N2O3

Molecular Weight

378.472

InChI

InChI=1S/C23H26N2O3/c26-21(19-13-5-2-6-14-19)23(28)25-17-8-7-15-20(25)22(27)24-16-9-12-18-10-3-1-4-11-18/h1-6,10-11,13-14,20H,7-9,12,15-17H2,(H,24,27)/t20-/m0/s1

InChI Key

QXYDCLICGYMGIX-HXUWFJFHSA-N

SMILES

C1CCN(C(C1)C(=O)NCCCC2=CC=CC=C2)C(=O)C(=O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

ElteN378; Elte N378; Elte-N378

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.